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Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and biological activities of 7rh, a potent and selective inhibitor of Discoidin Domain Receptor 1

(DDR1). Also known as DDR1-IN-2, 7rh has emerged as a significant tool in cancer research,

demonstrating notable efficacy in preclinical models. This document consolidates key

quantitative data, details established experimental protocols for its evaluation, and visualizes its

impact on critical cellular signaling pathways.

Molecular Structure and Chemical Properties
7rh is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of

compounds. Its systematic chemical name is (3-(2-(pyrazolo(1,5-a)pyrimidin-6-yl)-

ethynyl)benzamide. The structural integrity of 7rh is crucial for its high affinity and selective

binding to the ATP-binding pocket of the DDR1 kinase domain.
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Property Value Reference

Systematic Name
(3-(2-(pyrazolo(1,5-a)pyrimidin-

6-yl)-ethynyl)benzamide)
[1]

Molecular Formula C30H29F3N6O [2]

Molecular Weight 546.59 g/mol [2]

CAS Number 1429617-90-2 [2]

Appearance White to off-white solid

Solubility Soluble in DMSO

Biological Activity and Pharmacokinetics
7rh is a highly potent and selective ATP-competitive inhibitor of DDR1. Its selectivity for DDR1

over the closely related DDR2 and other kinases is a key attribute, minimizing off-target effects.

Kinase Inhibitory Activity
Target Kinase IC50 (nM) Reference

DDR1 6.8 [1]

DDR2 101.4

Bcr-Abl 355

c-Kit >10,000

Anti-proliferative Activity in Cancer Cell Lines
7rh has demonstrated dose-dependent inhibition of cell viability in various cancer cell lines,

particularly those with high DDR1 expression.
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Cell Line (Cancer Type) IC50 (µM) Reference

CNE2 (Nasopharyngeal) 1.97

HONE1 (Nasopharyngeal) 3.71

CNE1 (Nasopharyngeal) 2.06

SUNE1 (Nasopharyngeal) 3.95

K562 (Leukemia) 0.038

NCI-H460 (Lung) 2.98

Pharmacokinetics
Pharmacokinetic studies in rodents have demonstrated good oral bioavailability.

Parameter
Value (in rats, 25 mg/kg
p.o.)

Reference

T1/2 (half-life) 15.53 h

Tmax (time to max

concentration)
4.25 h

Cmax (max concentration) 1867.5 µg/L

F (oral bioavailability) 67.4%

Parameter Value (in mice) Reference

T1/2 (half-life) ~12 h

Mechanism of Action and Signaling Pathways
7rh exerts its anti-tumor effects by modulating key signaling pathways downstream of DDR1. In

nasopharyngeal carcinoma (NPC) cells, treatment with 7rh has been shown to downregulate

the Janus kinase 1 (JAK1)/signal transducer and activator of transcription 3 (STAT3) signaling

pathway. Concurrently, it upregulates the Ras/Raf/mitogen-activated protein kinase kinase
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(MEK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase

(PI3K)/AKT signaling pathways.

Figure 1: 7rh's impact on DDR1-mediated signaling pathways.

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

characterize the activity of 7rh.

MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of 7rh on cancer cell lines.
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Start

Seed cells in 96-well plates
(e.g., 5x10^3 cells/well)

Treat with varying concentrations of 7rh
(e.g., 0.625–20 µmol/l)

Incubate for 72 hours

Add MTT reagent (5 mg/mL)
and incubate for 4 hours

Add DMSO to solubilize formazan crystals

Measure absorbance at 570 nm

End

Click to download full resolution via product page

Figure 2: Workflow for the MTT cell viability assay.

Materials:
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Cancer cell lines (e.g., CNE2, HONE1, CNE1, SUNE1)

96-well plates

Complete culture medium

7rh stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete

culture medium and incubate overnight.

Prepare serial dilutions of 7rh in culture medium. The final concentrations should range from

0.625 to 20 µmol/L.

Replace the medium in each well with 100 µL of the medium containing the respective

concentrations of 7rh. Include a vehicle control (DMSO).

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the

IC50 value.
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Western Blotting for Protein Expression and
Phosphorylation
This protocol is used to analyze the effect of 7rh on the expression and phosphorylation levels

of proteins in target signaling pathways.

Materials:

Cancer cell lines

6-well plates

7rh stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-DDR1, anti-DDR1, anti-p-STAT3, anti-STAT3, anti-p-AKT,

anti-AKT, anti-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with desired concentrations of 7rh (e.g., 2, 4, 8 µmol/l) for a specified time (e.g.,

24 hours).

Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA

assay.

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Use a loading control (e.g., actin or GAPDH) to normalize the protein levels.

Cell Adhesion Assay
This protocol is used to evaluate the effect of 7rh on the adhesion of cancer cells to an

extracellular matrix (ECM) substrate.

Materials:

Cancer cell lines

96-well plates pre-coated with an ECM protein (e.g., Matrigel or collagen)

Serum-free culture medium

7rh stock solution (in DMSO)

Calcein-AM or crystal violet stain
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Fluorescence plate reader or spectrophotometer

Procedure:

Pre-coat a 96-well plate with the desired ECM protein and block with BSA.

Harvest and resuspend cells in serum-free medium.

Treat the cells with various concentrations of 7rh for a predetermined time.

Seed the treated cells (e.g., 5 x 10⁴ cells/well) onto the pre-coated plate.

Incubate for 1-2 hours to allow for cell adhesion.

Gently wash the wells with PBS to remove non-adherent cells.

Quantify the adherent cells by staining with Calcein-AM (for live cells) or crystal violet (for

fixed cells).

Measure the fluorescence or absorbance to determine the relative number of adherent cells.

Compare the adhesion of 7rh-treated cells to that of vehicle-treated controls.

Conclusion
7rh is a well-characterized, potent, and selective inhibitor of DDR1 with significant anti-cancer

properties demonstrated in vitro and in vivo. Its ability to modulate critical signaling pathways

involved in cell proliferation, adhesion, and survival makes it a valuable tool for cancer research

and a potential candidate for further therapeutic development. The experimental protocols

detailed in this guide provide a robust framework for the continued investigation of 7rh and

other DDR1 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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